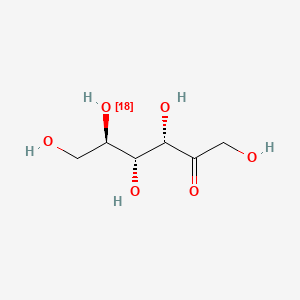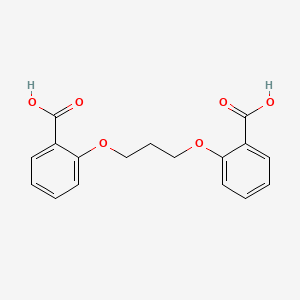
1,3-Bis(carboxyphenoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(carboxyphenoxy)propane: is an organic compound with the molecular formula C17H16O6. It is a significant building block for polyanhydrides, a class of bioerodible polymers with applications in drug delivery systems . The compound is known for its ability to form biodegradable carriers, making it valuable in medical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(carboxyphenoxy)propane can be synthesized through a reaction involving 1,3-dibromopropane and 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the two aromatic rings and the propane chain .
Industrial Production Methods: In industrial settings, the production of this compound involves the melt-condensation of 1,3-dibromopropane with 4-hydroxybenzoic acid. This method ensures high yields and purity of the final product, which is crucial for its application in drug delivery systems .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in biodegradable polymer applications.
Common Reagents and Conditions:
Esterification: The compound reacts with alcohols in the presence of acid catalysts to form esters.
Polymerization: It reacts with diacid chlorides under specific conditions to form polyanhydrides.
Major Products Formed:
Scientific Research Applications
1,3-Bis(carboxyphenoxy)propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(carboxyphenoxy)propane involves its ability to form polyanhydrides through polymerization. These polyanhydrides degrade via surface erosion, releasing the encapsulated drug in a controlled manner. The molecular targets and pathways involved include the hydrolysis of anhydride bonds, leading to the gradual breakdown of the polymer matrix .
Comparison with Similar Compounds
- 1,3-Bis(4-carboxyphenoxy)propane
- Poly(1,3-bis(carboxyphenoxy)propane-co-sebacic anhydride)
Comparison: this compound is unique due to its specific structure, which allows for the formation of polyanhydrides with desirable degradation rates and mechanical properties. Compared to similar compounds, it offers a balance between hydrophobicity and biodegradability, making it suitable for various biomedical applications .
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-[3-(2-carboxyphenoxy)propoxy]benzoic acid |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) |
InChI Key |
WXMFWWZIJLIMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



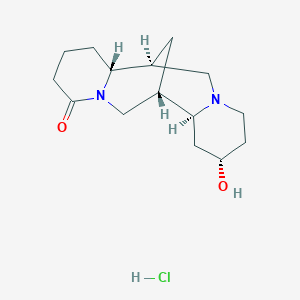
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
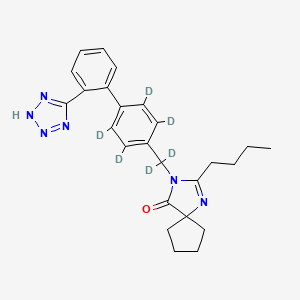
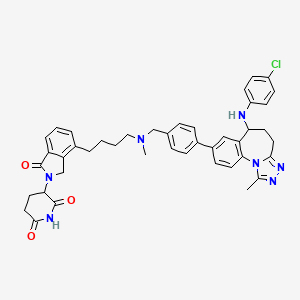
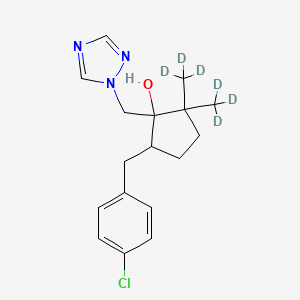

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

